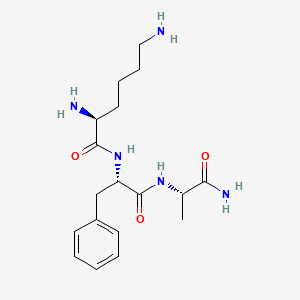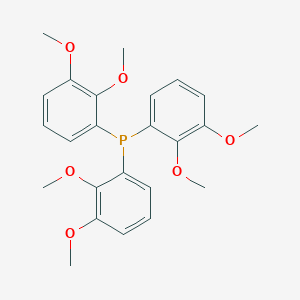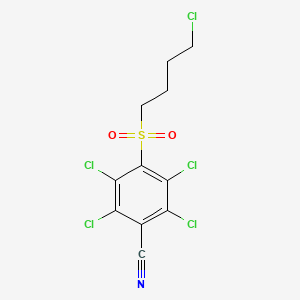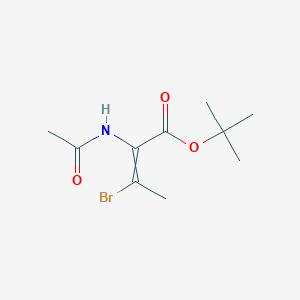
tert-Butyl 2-acetamido-3-bromobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-acetamido-3-bromobut-2-enoate is an organic compound with a complex structure that includes a tert-butyl ester, an acetamido group, and a brominated butenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamido-3-bromobut-2-enoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the acetamido group and the tert-butyl ester. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-acetamido-3-bromobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 2-acetamido-3-bromobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-acetamido-3-bromobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The pathways involved may include enzyme-catalyzed processes or non-enzymatic reactions, depending on the context.
Comparaison Avec Des Composés Similaires
tert-Butyl bromoacetate: A related compound with similar reactivity but different functional groups.
tert-Butyl 2-bromo-2-methylpropanoate: Another brominated ester with distinct chemical properties.
tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate: A compound with a similar brominated structure but different functional groups.
Uniqueness: tert-Butyl 2-acetamido-3-bromobut-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
60379-78-4 |
|---|---|
Formule moléculaire |
C10H16BrNO3 |
Poids moléculaire |
278.14 g/mol |
Nom IUPAC |
tert-butyl 2-acetamido-3-bromobut-2-enoate |
InChI |
InChI=1S/C10H16BrNO3/c1-6(11)8(12-7(2)13)9(14)15-10(3,4)5/h1-5H3,(H,12,13) |
Clé InChI |
HRYYFUWTMIOMMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)OC(C)(C)C)NC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


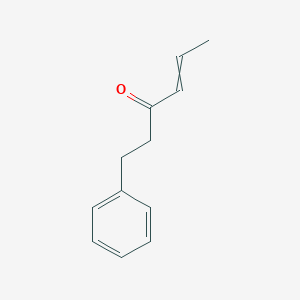
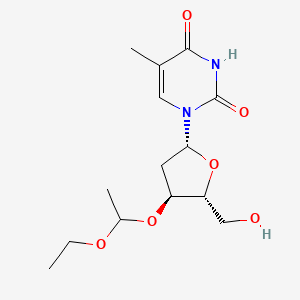

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
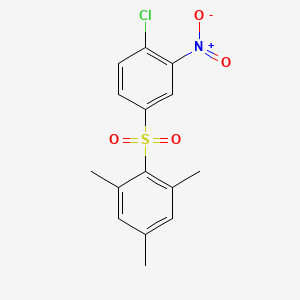

![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)

